Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-, monohydrochloride

Description

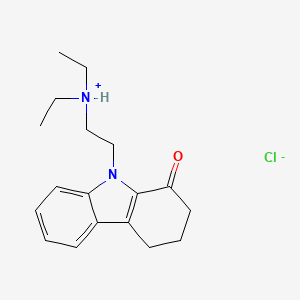

Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-, monohydrochloride is a carbazole derivative with a 3,4-dihydrocarbazol-1(2H)-one core substituted at the 9-position with a 2-(diethylamino)ethyl group, forming a hydrochloride salt. The compound’s structure combines a carbazole scaffold—a tricyclic system with a benzene ring fused to a pyrrole ring—with a tertiary amine side chain.

Properties

CAS No. |

15995-84-3 |

|---|---|

Molecular Formula |

C18H25ClN2O |

Molecular Weight |

320.9 g/mol |

IUPAC Name |

diethyl-[2-(1-oxo-3,4-dihydro-2H-carbazol-9-yl)ethyl]azanium;chloride |

InChI |

InChI=1S/C18H24N2O.ClH/c1-3-19(4-2)12-13-20-16-10-6-5-8-14(16)15-9-7-11-17(21)18(15)20;/h5-6,8,10H,3-4,7,9,11-13H2,1-2H3;1H |

InChI Key |

SLRYGOCIUYUBKH-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCN1C2=CC=CC=C2C3=C1C(=O)CCC3.[Cl-] |

Origin of Product |

United States |

Biological Activity

Carbazol-1(2H)-one, 3,4-dihydro-9-(2-(diethylamino)ethyl)-, monohydrochloride is a compound belonging to the carbazole family, noted for its unique fused ring structure and potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C18H25ClN2O

- Molecular Weight : Approximately 320.9 g/mol

- CAS Number : 15995-84-3

The compound features a diethylamino group that enhances its biological activity and solubility. Its structural uniqueness allows for interactions with specific molecular targets within biological systems.

Research indicates that carbazole derivatives may exert their biological effects through various mechanisms:

- Enzyme Interactions : Carbazol derivatives have been shown to interact with enzymes involved in metabolic pathways. For instance, the compound may inhibit or activate specific enzymes that play roles in drug metabolism or disease progression.

- Receptor Modulation : The diethylamino group may facilitate binding to neurotransmitter receptors or other cellular receptors, influencing signaling pathways and physiological responses.

- Antiviral Activity : Some studies have suggested that carbazole derivatives exhibit antiviral properties, particularly against HIV and other viral pathogens. This activity is likely due to their ability to disrupt viral replication processes.

Antiviral Properties

A notable area of research has focused on the antiviral activity of carbazole derivatives. For example, chloro-1,4-dimethyl-9H-carbazoles were evaluated for their effectiveness against HIV. Among the tested compounds, certain derivatives demonstrated significant inhibitory effects on viral replication in vitro, suggesting their potential as lead compounds for developing new antiviral agents .

Anticancer Potential

Carbazole derivatives have also been investigated for their anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The specific mechanism often involves the generation of reactive oxygen species (ROS) which triggers cell death pathways .

Case Studies

- Study on Antiviral Activity :

- Anticancer Research :

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Carbazole | Basic structure without additional functional groups | Parent compound; serves as a base for many derivatives |

| 9-Ethylcarbazole | Ethyl group at the 9-position | Modifies solubility and reactivity |

| N-Benzylcarbazole | Benzyl group attached | Enhances lipophilicity and biological activity |

The distinct combination of functional groups in Carbazol-1(2H)-one sets it apart from these related compounds, potentially conferring unique biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include carbazole derivatives with variations in the substituent at the 9-position or modifications to the carbazole core. Key examples are summarized below:

Table 1: Structural and Functional Comparison of Carbazolone Derivatives

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, including:

- Protection of reactive groups : Use of tert-butoxycarbonyl (Boc) or other protecting groups to prevent undesired side reactions during functionalization of the carbazole core .

- Reductive alkylation : Introduction of the diethylaminoethyl group via reductive amination, requiring controlled pH (7–9) and temperature (40–60°C) to avoid over-reduction .

- Hydrochloride salt formation : Precipitation in anhydrous HCl/ethanol to ensure stoichiometric monohydrochloride formation .

Optimization strategies : - Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

- Adjust solvent polarity (e.g., dichloromethane for solubility vs. ethanol for crystallization) to enhance purity .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and hydrogenation of the carbazole ring. For example, diastereotopic protons in the 3,4-dihydro region appear as distinct multiplets .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) to assess purity (>98%) and detect trace impurities .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]+ peak at m/z ~333) .

Q. How does the diethylaminoethyl group influence this compound’s solubility and bioavailability?

The diethylaminoethyl moiety enhances:

- Water solubility : Protonation of the tertiary amine at physiological pH increases hydrophilicity, critical for in vitro assays .

- Membrane permeability : The ethyl groups improve lipophilicity, facilitating blood-brain barrier penetration in neuropharmacology studies .

Methodological validation : Perform logP measurements (e.g., shake-flask method) and parallel artificial membrane permeability assays (PAMPA) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., IC50 variability) be resolved?

Potential causes and solutions:

- Assay variability : Standardize protocols (e.g., cell line passage number, incubation time). Cross-validate using orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme inhibition) .

- Compound degradation : Assess stability under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) via HPLC .

- Structural analogs : Compare activity with dimethylaminoethyl or unsubstituted carbazole derivatives to isolate substituent effects .

Q. What computational methods are suitable for predicting this compound’s interactions with biological targets?

- Molecular docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., cytochrome P450) to predict binding modes. The diethylaminoethyl group may form salt bridges with acidic residues (e.g., Asp/Glu) .

- MD simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-receptor complexes .

- QSAR modeling : Train models on carbazole derivatives’ bioactivity data to predict ADMET properties .

Q. How can the synthetic route be modified to introduce isotopically labeled variants for metabolic studies?

- Deuterium labeling : Replace ethanol solvent with deuterated ethanol (C2D5OD) during hydrochloride salt formation to incorporate deuterium at exchangeable positions .

- 13C labeling : Use 13C-enriched diethylamine in the alkylation step, confirmed via 13C NMR .

Analytical validation : LC-MS/MS with selected reaction monitoring (SRM) to track labeled metabolites .

Comparative and Mechanistic Studies

Q. How does this compound’s stability under varying pH conditions impact formulation strategies?

- pH-dependent degradation : Conduct accelerated stability testing (40°C/75% RH) across pH 1–8. The hydrochloride salt is stable at pH <5 but hydrolyzes at alkaline conditions, releasing free base .

- Formulation recommendations : Use enteric coatings for oral delivery or buffer excipients (e.g., citrate) for injectables .

Q. What structural features differentiate this compound from similar carbazole derivatives (e.g., 6-methoxy or 9-methyl analogs)?

- Key distinctions :

- The diethylaminoethyl group enhances basicity (pKa ~8.5) vs. methoxy (pKa-neutral) or methyl (no ionizable group) .

- Hydrogenation at positions 3,4 reduces aromaticity, altering UV-Vis absorption (λmax shift from 290 nm to 265 nm) .

Experimental validation : Compare cyclic voltammetry profiles to assess redox behavior differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.